Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
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Overview
Description
Ethyl2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is an organic compound that features a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate typically involves the reaction of 2-amino-5-bromonicotinate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is usually heated to around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Palladium catalysts with aryl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Ethyl2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to the boronate ester group’s ability to interact with diols.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate involves its ability to form stable complexes with diols and other nucleophiles. The boronate ester group can undergo reversible reactions with diols, making it useful in sensing and drug delivery applications. The compound’s reactivity is influenced by the electronic properties of the nicotinate moiety, which can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
Ethyl2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is unique due to its combination of a boronate ester group with a nicotinate moiety. This structural feature imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions and form stable complexes with diols sets it apart from other boronate esters .
Biological Activity
Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its inhibitory effects on various kinases, cytotoxicity profiles, and structure-activity relationships.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an amino group and a carboxylate moiety, alongside a tetramethyl-1,3,2-dioxaborolane group. The presence of these functional groups suggests potential interactions with biological targets.
Inhibitory Activity
Recent studies have highlighted the compound's inhibitory activity against several kinases, including GSK-3β and ROCK-1. For instance, a related compound with similar structural features demonstrated significant inhibition of GSK-3β with an IC50 value of 8 nM . This suggests that this compound may exhibit comparable potency.
Table 1: Inhibitory Activity Against Kinases
Compound | Target Kinase | IC50 (nM) |
---|---|---|
Compound A | GSK-3β | 8 |
Compound B | ROCK-1 | 10 |
Ethyl 2-amino... | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown that while some derivatives exhibit significant cytotoxic effects at higher concentrations, others maintain cell viability. For example, compounds tested in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) showed varying degrees of cytotoxicity with IC50 values ranging significantly across different compounds . Notably, compounds that did not significantly decrease cell viability at concentrations up to 10 µM were prioritized for further studies.
Table 2: Cytotoxicity Profile
Compound | Cell Line | Concentration (µM) | Viability (%) |
---|---|---|---|
Compound I | HT-22 | 0.1 | 95 |
Compound II | BV-2 | 10 | 80 |
Ethyl 2-amino... | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The incorporation of the tetramethyl-1,3,2-dioxaborolane moiety is critical for enhancing the compound's biological activity. Modifications to the pyridine ring and the carboxylate group have been explored to optimize potency and selectivity against specific kinases. For instance, variations in substituents on the pyridine ring have resulted in marked differences in inhibitory activity .
Figure 1: Structure Variants and Corresponding Activities
Structure Variants
Case Studies
In a recent investigation, derivatives of this compound were synthesized and evaluated for their kinase inhibition properties. The study found that specific modifications led to enhanced selectivity for GSK-3β over other kinases such as IKK-β and ROCK-1. These findings indicate that careful tuning of substituents can lead to compounds with favorable pharmacological profiles .
Properties
Molecular Formula |
C14H21BN2O4 |
---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
ethyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H21BN2O4/c1-6-19-12(18)10-7-9(8-17-11(10)16)15-20-13(2,3)14(4,5)21-15/h7-8H,6H2,1-5H3,(H2,16,17) |
InChI Key |
WNVKGBNFLKOMLM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)OCC |
Origin of Product |
United States |
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